KAAD-Cyclopamine vs. Cyclopamine: 10- to 20-Fold Higher Potency in p2Ptch-/- Cellular Assays
In cells lacking functional Patched (p2Ptch-/-), a model of constitutive Hedgehog pathway activation, KAAD-Cyclopamine exhibits 10- to 20-fold higher inhibitory potency than its parent compound, Cyclopamine [1]. This dramatic increase in cellular efficacy is a direct consequence of the structural modifications in KAAD-Cyclopamine and provides a critical advantage for researchers studying PTCH-deficient cancers or requiring robust pathway suppression at lower compound concentrations [2].
| Evidence Dimension | Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | Cyclopamine (IC50 not precisely quantified in this model, but KAAD-Cyclopamine is 10- to 20-fold more potent) |
| Quantified Difference | 10- to 20-fold higher potency |
| Conditions | p2Ptch-/- cells (murine embryonic fibroblasts with homozygous Patched deletion) |
Why This Matters
This 10- to 20-fold potency advantage directly translates to a reduction in the amount of compound required per experiment, mitigating issues of compound solubility, cost, and potential off-target effects associated with higher concentrations of the less potent parent compound.
- [1] Chen, J. K., Taipale, J., Cooper, M. K., & Beachy, P. A. (2002). Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened. Genes & Development, 16(21), 2743-2748. View Source
- [2] Taipale, J., Chen, J. K., Cooper, M. K., Wang, B., Mann, R. K., Milenkovic, L., ... & Beachy, P. A. (2000). Effects of oncogenic mutations in Smoothened and Patched can be reversed by cyclopamine. Nature, 406(6799), 1005-1009. View Source
